2-Formyl-5-(2-methylthiophenyl)phenol
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Overview
Description
2-Formyl-5-(2-methylthiophenyl)phenol is an organic compound with the molecular formula C14H12O2S It is a derivative of phenol, featuring a formyl group and a methylthiophenyl substituent
Preparation Methods
The synthesis of 2-Formyl-5-(2-methylthiophenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-Formyl-5-(2-methylthiophenyl)phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Formyl-5-(2-methylthiophenyl)phenol has several applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of more complex molecules. In biology, it may be used in studies involving enzyme inhibition or as a ligand in binding studies. In medicine, its derivatives could potentially be explored for therapeutic applications, although specific uses in this field are still under investigation. Industrially, it can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Formyl-5-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The formyl group and the phenolic hydroxyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Formyl-5-(2-methylthiophenyl)phenol can be compared with other similar compounds such as 2-Formyl-5-(3-methylthiophenyl)phenol and 2-Formyl-5-(4-methylthiophenyl)phenol . These compounds share a similar core structure but differ in the position of the methylthiophenyl substituent. The differences in their chemical structure can lead to variations in their reactivity, physical properties, and potential applications. The unique positioning of the substituents in this compound may confer specific advantages in certain chemical reactions or applications.
Properties
IUPAC Name |
2-hydroxy-4-(2-methylsulfanylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-17-14-5-3-2-4-12(14)10-6-7-11(9-15)13(16)8-10/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRURNSHMLKNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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